molecular formula C9H9F3OS B6292373 2-Ethyl-4-(trifluoromethylthio)phenol CAS No. 129644-66-2

2-Ethyl-4-(trifluoromethylthio)phenol

Cat. No.: B6292373
CAS No.: 129644-66-2
M. Wt: 222.23 g/mol
InChI Key: RDTNFKUSARZDAR-UHFFFAOYSA-N
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Description

2-Ethyl-4-(trifluoromethylthio)phenol is an organic compound with the molecular formula C9H9F3OS and a molecular weight of 222.23 g/mol. This compound is primarily used in the manufacturing of pesticides such as fenthion and fenitrothion. The presence of the trifluoromethylthio group in its structure imparts unique chemical properties, making it valuable in various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethyl-4-(trifluoromethylthio)phenol typically involves the introduction of the trifluoromethylthio group into a phenolic compound. One common method is the reaction of 2-ethylphenol with trifluoromethylthiolating agents under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate and a solvent like dimethyl sulfoxide. The reaction mixture is heated to facilitate the substitution of the hydrogen atom on the phenol ring with the trifluoromethylthio group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The use of automated systems for monitoring and controlling temperature, pressure, and reactant concentrations is common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-Ethyl-4-(trifluoromethylthio)phenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the trifluoromethylthio group to a trifluoromethyl group.

    Substitution: The phenolic hydroxyl group can undergo substitution reactions with halogenating agents, nitrating agents, and alkylating agents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like N-bromosuccinimide, N-iodosuccinimide, and nitric acid are employed for substitution reactions

Major Products Formed

    Oxidation: Formation of sulfoxides and sulfones.

    Reduction: Formation of trifluoromethyl derivatives.

    Substitution: Formation of bromo-, iodo-, nitro-, and alkyl-substituted products

Scientific Research Applications

2-Ethyl-4-(trifluoromethylthio)phenol has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pesticides and pharmaceuticals.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development due to its unique chemical properties.

    Industry: Utilized in the production of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Ethyl-4-(trifluoromethylthio)phenol involves its interaction with specific molecular targets. The trifluoromethylthio group can enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property is particularly useful in the development of pesticides, where the compound can target and disrupt the metabolic processes of pests. The exact molecular pathways and targets involved in its action are still under investigation.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Trifluoromethylthio)phenol
  • 4-((Trifluoromethyl)thio)benzoic acid
  • 1-(4-((Trifluoromethyl)thio)phenyl)ethan-1-amine hydrochloride
  • (4-(Methoxymethoxy)phenyl)(trifluoromethyl)sulfane

Uniqueness

2-Ethyl-4-(trifluoromethylthio)phenol is unique due to the presence of both an ethyl group and a trifluoromethylthio group on the phenol ring. This combination imparts distinct chemical properties, such as increased lipophilicity and reactivity, making it valuable in various applications. The trifluoromethylthio group, in particular, enhances the compound’s stability and biological activity compared to similar compounds.

Properties

IUPAC Name

2-ethyl-4-(trifluoromethylsulfanyl)phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9F3OS/c1-2-6-5-7(3-4-8(6)13)14-9(10,11)12/h3-5,13H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDTNFKUSARZDAR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=CC(=C1)SC(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9F3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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